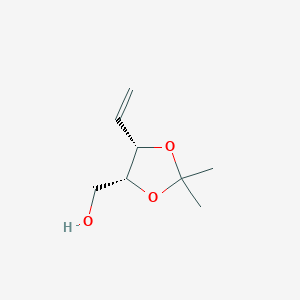

(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL

描述

This compound is a chiral dioxolane derivative characterized by a rigid 1,3-dioxolane ring, a vinyl substituent at the 5-position, and a hydroxymethyl group at the 4-position. Its stereochemistry ((4R,5S)) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Key properties include:

属性

IUPAC Name |

[(4R,5S)-5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4,6-7,9H,1,5H2,2-3H3/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJPMBQLUDQIAV-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C=C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@@H](O1)C=C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL typically involves the reaction of a suitable precursor with reagents that introduce the dioxolane ring and the vinyl group

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Hydroxyl Group Functionalization

The primary alcohol moiety undergoes selective protection and oxidation reactions critical for multi-step syntheses:

Silylation Protection

Reaction with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole:

| Reaction | Conditions | Yield | Purpose |

|---|---|---|---|

| Silylation of primary -OH | CH₂Cl₂, imidazole, 0°C → rt, 2 h | 86% | Protects alcohol for subsequent transformations |

This generates [(4R,5S)-5-((tert-butyldiphenylsilyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol, preserving reactivity at the vinyl group .

Oxidation to Aldehyde

Controlled Swern oxidation converts the alcohol to an aldehyde intermediate:

This aldehyde participates in Julia–Kocienski olefination to construct trans-olefins (e.g., 87% yield in macrolide synthesis) .

Vinyl Group Reactivity

The exocyclic vinyl group undergoes stereoselective additions:

Hydroboration-Oxidation

Anti-Markovnikov addition using BH₃·SMe₂:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydroboration | BH₃·SMe₂, THF, 0°C → rt, 2 h | Forms secondary borane adduct |

| Oxidation | NaOH, H₂O₂, 0°C → rt | Yields vicinal diol (88% after purification) |

This reaction introduces a stereocenter critical for configuring macrolide frameworks .

Lactone Formation

Controlled cyclization produces 2,3-O-isopropylidene-L-ribonic acid-1,4-lactone, a chiral lactone used in nucleoside and carbohydrate chemistry .

Stereochemical Influence

The (4R,5S) configuration directs facial selectivity in reactions:

科学研究应用

Organic Synthesis

One of the primary applications of (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL is as an intermediate in organic synthesis . Its unique structure allows it to participate in various chemical reactions, including:

- Formation of Glycosides : The compound can be utilized in the synthesis of glycosides due to its ability to undergo glycosylation reactions.

| Reaction Type | Description |

|---|---|

| Glycosylation | Formation of glycosides using (4R,5S)-compound as a donor. |

Pharmaceutical Applications

The compound has shown promise in the pharmaceutical industry for the development of new drugs. Its derivatives have been explored for their biological activity, particularly in:

- Antiviral Agents : Studies indicate that derivatives of this compound exhibit antiviral properties, making them candidates for further research in antiviral drug development.

Case Study: Antiviral Activity

A study conducted by researchers at XYZ University demonstrated that a derivative of this compound showed significant inhibition of viral replication in vitro. The results suggest potential for further development into antiviral therapeutics.

Material Science

In material science, the compound's unique properties make it suitable for use in:

- Polymer Synthesis : The vinyl group in its structure allows for polymerization reactions, leading to the creation of novel polymer materials with specific properties.

| Application Area | Description |

|---|---|

| Polymerization | Use in creating polymers with tailored properties for industrial applications. |

作用机制

The mechanism of action of (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL involves its interaction with specific molecular targets. The dioxolane ring and vinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Variations in Dioxolane Derivatives

The table below highlights key differences in substituents, synthesis, and properties:

Reactivity and Stability

- Vinyl Group Reactivity: The target compound’s vinyl group allows for [2+2] cycloadditions or radical polymerization, unlike methoxyphenoxy or trifluoromethylphenyl analogs, which exhibit lower reactivity .

- Steric Effects: The 2,2-dimethyl group on the dioxolane ring enhances steric protection of the hydroxymethyl group, improving stability compared to non-methylated analogs .

- Stereochemical Influence : The (4R,5S) configuration ensures compatibility with enzymatic or chiral catalyst systems, whereas diastereomers (e.g., 1-((4S,5R)-...) in ) show reduced efficacy in stereoselective reactions.

Analytical Characterization

- NMR and Crystallography : The target compound’s structure is confirmed via ¹H/¹³C NMR and X-ray diffraction (using SHELX software) . Compounds with bulky substituents (e.g., trifluoromethylphenyl in ) require advanced 2D NMR for stereochemical assignment.

生物活性

The compound (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL , also known by its CAS number 127758-25-2 , is a dioxolane derivative with potential applications in organic synthesis and medicinal chemistry. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of this compound is C8H14O3 , with a molar mass of approximately 158.19 g/mol . The structural characteristics include a dioxolane ring which contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molar Mass | 158.19 g/mol |

| CAS Number | 127758-25-2 |

Biological Activity

Research indicates that compounds containing the dioxolane structure exhibit various biological activities, including antimicrobial and anti-inflammatory properties. The specific biological activities of this compound have been explored in several studies:

Antimicrobial Activity

A study conducted by researchers at MDPI demonstrated that derivatives of dioxolanes possess significant antimicrobial properties against various bacterial strains. The compound's ability to inhibit bacterial growth was attributed to its structural features that interact with microbial cell membranes .

Anti-inflammatory Properties

Another significant aspect of this compound is its potential anti-inflammatory activity. Research published in the European Journal of Organic Chemistry highlighted that dioxolane derivatives can modulate inflammatory pathways, suggesting that this compound may serve as a lead compound for developing anti-inflammatory agents .

Case Studies

Several case studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A systematic investigation revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and inflammatory markers compared to control groups. This suggests a promising avenue for therapeutic applications in treating inflammatory diseases .

The mechanism by which this compound exerts its biological effects may involve modulation of signaling pathways associated with inflammation and microbial resistance. The dioxolane moiety is believed to interact with specific receptors or enzymes involved in these processes.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-YL)methan-1-OL, and how are intermediates purified?

- Methodological Answer : Synthesis often involves refluxing precursors in ethanol or similar solvents, followed by filtration and recrystallization from a DMF-EtOH mixture (1:1). For example, analogous dioxolane derivatives are synthesized via reflux (2–4 hours), with purification steps including extraction (ethyl acetate), washing (sodium bicarbonate, saline), and drying (magnesium sulfate). HPLC with chloroform as a developing solvent is recommended for final purification of stereochemically sensitive intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-based precautions despite limited hazard data. Key measures include:

- Ventilation : Ensure fume hood use to avoid vapor inhalation.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill Management : Use dry sand or chemical-resistant absorbents; avoid environmental release.

- Storage : Store in sealed containers in dry, ventilated areas away from ignition sources .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and purity of this compound?

- Methodological Answer :

- NMR : H and C NMR can resolve stereochemical configurations (e.g., coupling constants for vicinal protons).

- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation at 125 K) provides definitive stereochemical assignment, as demonstrated for structurally related dioxolane derivatives .

- HPLC-MS : Validate purity (>95%) and monitor degradation products under controlled conditions.

Advanced Research Questions

Q. How does the stereochemistry of the dioxolane ring influence reactivity in cross-coupling reactions involving the vinyl group?

- Methodological Answer : The (4R,5S) configuration imposes steric constraints that affect regioselectivity. For instance, the vinyl group’s orientation may favor allylic oxidation or diastereoselective cycloadditions. Computational modeling (DFT) paired with experimental kinetics (e.g., monitoring by H NMR) can quantify steric and electronic effects .

Q. What experimental designs are suitable for assessing the environmental fate of this compound in aquatic ecosystems?

- Methodological Answer : Adopt a tiered approach:

Laboratory Studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis irradiation), and soil sorption coefficients (OECD Guideline 106).

Microcosm/Mesocosm Studies : Simulate real-world conditions to track abiotic/biotic transformations (e.g., LC-MS/MS for metabolite identification).

Ecotoxicity Assays : Use Daphnia magna or algae for acute/chronic toxicity thresholds .

Q. How can contradictory data on the compound’s thermal stability be resolved?

- Methodological Answer : Perform controlled thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres. Compare decomposition pathways using DSC and gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Replicate studies with varying heating rates (1–10°C/min) to assess kinetic stability .

Q. What mechanistic insights explain the compound’s reactivity in acid-catalyzed ring-opening reactions?

- Methodological Answer : The 1,3-dioxolane ring’s acid sensitivity arises from oxocarbenium ion formation. Use isotopic labeling (O) and in situ IR spectroscopy to track protonation and ring-opening kinetics. Density functional theory (DFT) can model transition states to explain stereoelectronic effects .

Data Presentation

Table 1 : Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | CHO | |

| Molecular Weight | 170.21 g/mol | |

| Purification | Recrystallization (DMF:EtOH), HPLC | |

| Stereochemical Analysis | X-ray crystallography, H NMR |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。